2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-amine

Medicinal Chemistry Kinase Inhibition Scaffold Design

For medicinal chemistry labs, this pyrimidine building block is essential for kinase inhibitor design due to its 5-amine substitution pattern, which dictates target binding. Unlike 4-amine analogs, its specific regiochemistry is critical for selectivity. Prioritize vendors offering batch-specific analytical data (NMR, HPLC) to guarantee experimental reproducibility. The 4-trifluoromethylphenyl group enhances metabolic stability for targeted cancer therapy research.

Molecular Formula C11H8F3N3
Molecular Weight 239.201
CAS No. 1094311-67-7
Cat. No. B2636413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-amine
CAS1094311-67-7
Molecular FormulaC11H8F3N3
Molecular Weight239.201
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=C(C=N2)N)C(F)(F)F
InChIInChI=1S/C11H8F3N3/c12-11(13,14)8-3-1-7(2-4-8)10-16-5-9(15)6-17-10/h1-6H,15H2
InChIKeyVHJVKEFNWVQJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-amine (CAS 1094311-67-7): Procurement Guide for a Key Kinase Inhibitor Scaffold


2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-amine (CAS 1094311-67-7) is a heterocyclic building block featuring a pyrimidine core substituted with a 4-trifluoromethylphenyl group at the 2-position and an amine at the 5-position . It is primarily recognized as a valuable scaffold in medicinal chemistry, particularly for the development of small molecule kinase inhibitors in targeted cancer therapies [1]. The presence of the trifluoromethyl group is known to enhance metabolic stability and modulate physicochemical properties .

2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-amine (CAS 1094311-67-7): Why In-Class Analogs Are Not Interchangeable


Substituting 2-(4-(trifluoromethyl)phenyl)pyrimidin-5-amine with a closely related analog, such as 2-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine or a non-fluorinated derivative, is not recommended without rigorous validation. While they share a core scaffold, the specific 5-amine substitution pattern is a critical determinant of biological activity and selectivity. For instance, in kinase inhibitor design, the precise positioning of the amine and the trifluoromethylphenyl group dictates the molecule's interaction with the target's ATP-binding pocket and can significantly alter its inhibitory profile . Furthermore, even within the same compound class, variations in purity levels (e.g., 97% vs. 98%) and the availability of batch-specific analytical data (NMR, HPLC) can impact experimental reproducibility, making informed procurement essential .

Quantitative Evidence for 2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-amine (CAS 1094311-67-7) Differentiation


Structural Differentiation: Impact of 5-Amine Substitution on Kinase Inhibitor Scaffold

While direct head-to-head data for this specific compound is limited in the public domain, the differentiation from close analogs is well-established at the class level. For example, in the design of pyrimidine-based kinase inhibitors, the substitution pattern is crucial. Moving the amine from the 5-position to the 4-position (as in 2-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine) results in a distinct pharmacophore that is likely to have a different kinase selectivity profile . This is a class-level inference based on structure-activity relationship (SAR) principles common to pyrimidine kinase inhibitors.

Medicinal Chemistry Kinase Inhibition Scaffold Design

Procurement-Specific Differentiation: Purity and Quality Control Documentation

Vendors offer this compound with varying purity levels (97% to 98%) and different levels of supporting analytical documentation. For example, Bidepharm provides batch-specific quality control data including NMR, HPLC, and GC reports . In contrast, other vendors may only specify a minimum purity of 97% without offering detailed batch analysis . This represents a verifiable, procurement-level differentiation.

Procurement Quality Control Analytical Chemistry

Differentiation via Class-Level Antiproliferative Activity in Trifluoromethyl Pyrimidines

While direct IC50 data for 2-(4-(trifluoromethyl)phenyl)pyrimidin-5-amine is not available, studies on structurally related trifluoromethyl-containing polysubstituted pyrimidine derivatives demonstrate significant antiproliferative activity. For example, compound (XXId) in a related study showed an IC50 of 4.42 ± 0.46 μmol L–1 against the PC-3 prostate cancer cell line, which was significantly more potent than the positive control 5-fluorouracil (IC50 = 6.39 ± 0.71 μmol L–1) [1]. This data supports the class-level inference that the trifluoromethylpyrimidine core, a feature of the target compound, is associated with relevant anticancer activity.

Anticancer Research Antiproliferative Cell-based Assays

Primary Application Scenarios for 2-(4-(Trifluoromethyl)phenyl)pyrimidin-5-amine (CAS 1094311-67-7)


Lead Scaffold for Kinase Inhibitor Development in Targeted Cancer Therapy

Given its structural features, this compound is best utilized as a core scaffold for the design and synthesis of novel kinase inhibitors [1]. Researchers can leverage the 5-amine group for further functionalization to optimize binding affinity and selectivity towards specific kinase targets implicated in cancer, such as CDKs or FAK [1]. The antiproliferative activity observed in related trifluoromethyl pyrimidine derivatives (e.g., IC50 of 4.42 μM against PC-3 cells) supports this application [2].

Use in Antiproliferative Screening and SAR Studies for Oncology Research

This compound serves as a valuable tool for generating structure-activity relationship (SAR) data in oncology research. By synthesizing derivatives with modifications at the 5-amine position, researchers can directly assess the impact on antiproliferative activity in various cancer cell lines (e.g., PC-3, MCF-7, HGC-27) and establish a quantitative link between molecular structure and biological effect, as demonstrated by the class-level activity of its analogs [2].

Procurement of a High-Quality Building Block with Traceable Analytical Data

For laboratories requiring rigorous quality control, this compound is available from vendors who provide batch-specific analytical documentation, including NMR, HPLC, and GC reports . This ensures the identity and purity of the starting material, which is critical for reproducibility in both chemical synthesis and biological assays, minimizing the risk of experimental failure due to impurities or incorrect structural confirmation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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